molecular formula C13H16ClNO2 B2387913 3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride CAS No. 2402837-28-7

3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride

Cat. No.: B2387913
CAS No.: 2402837-28-7
M. Wt: 253.73
InChI Key: BKVJHFHGTZAJTK-UHFFFAOYSA-N
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Description

3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride is a chemical compound with the molecular formula C13H15NO2·HCl. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic lead compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline intermediate is then reduced to the desired tetrahydroisoquinoline derivative using reducing agents like sodium borohydride or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different tetrahydroisoquinoline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides and acid chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various tetrahydroisoquinoline derivatives .

Scientific Research Applications

3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and tetrahydroisoquinoline core allow it to interact with enzymes and receptors, potentially modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride is unique due to its cyclobutanone ring, which is not commonly found in similar tetrahydroisoquinoline derivatives. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-(6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c15-10-1-2-12-8(5-10)3-4-14-13(12)9-6-11(16)7-9;/h1-2,5,9,13-15H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVJHFHGTZAJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)O)C3CC(=O)C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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